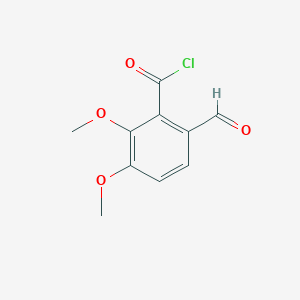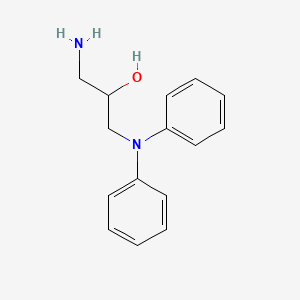
1-Amino-3-diphenylamino-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-diphenylamino-propan-2-ol is an organic compound with the molecular formula C15H18N2O. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a diphenylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-diphenylamino-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylamine with epichlorohydrin, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-diphenylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
1-Amino-3-diphenylamino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-amino-3-diphenylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, influencing various physiological processes. Its effects are mediated through binding to receptors and modulating signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Diphenylamino-3-methylamino-propan-2-ol
- 3-(Diphenylamino)phenol
- 2-Diphenylamino-ethanol
- (Diphenylamino)acetic acid
- 4-(Diphenylamino)acetophenone
- 4-(Diphenylamino)phenylboronic acid
- 4-(Diphenylamino)benzaldehyde diphenylhydrazone
Uniqueness
1-Amino-3-diphenylamino-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
1-amino-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c16-11-15(18)12-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12,16H2 |
Clé InChI |
WUFRQNTUVKVLBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC(CN)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)

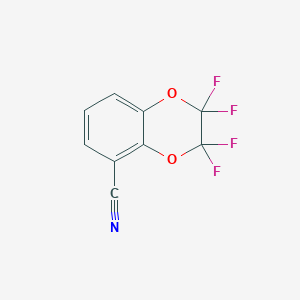

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
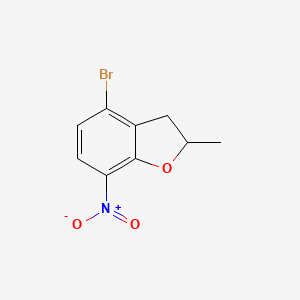
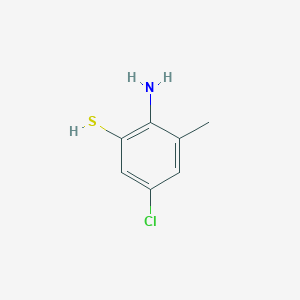
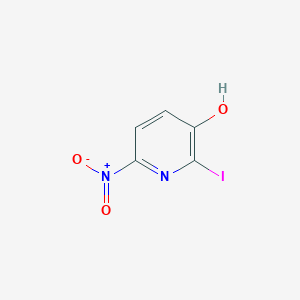

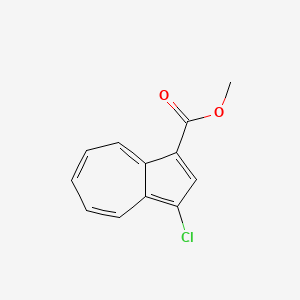
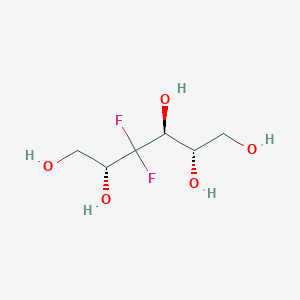
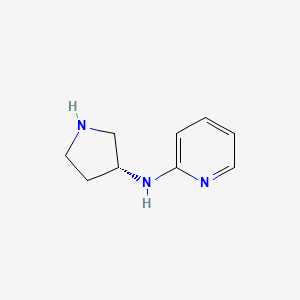
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
